
IT-901
Overview
Description
IT-901 is a novel, orally active inhibitor of the NF-κB transcription factor subunits c-Rel and p63. It disrupts NF-κB DNA binding (IC₅₀ = 0.1 µM) and suppresses TNF-α-induced NF-κB transcriptional activity (IC₅₀ = 4 µM) . Structurally, this compound is a naphthalenethiobarbiturate derivative (C₁₇H₁₄N₂O₄S; MW = 342.37) that selectively targets malignant B cells by inducing mitochondrial reactive oxygen species (mROS) accumulation, impairing oxidative phosphorylation (OXPHOS), and activating intrinsic apoptosis .
Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for IT-901 are not widely documented in the available literature. it is synthesized through chemical processes involving naphthalene and thiobarbituric acid derivatives.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research and development in this area are ongoing.
Chemical Reactions Analysis
Search Results Review
The provided sources focus on:
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Potential Explanations for Missing Data
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Synthetic Novelty : It could be a newly synthesized molecule without published studies.
Recommendations for Further Research
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Scientific Research Applications
Anti-Lymphoma Activity
IT-901 has shown promising results in various preclinical models for lymphoid tumors:
- B Cell Lymphoma : In vitro and in vivo studies demonstrated that this compound effectively suppresses tumor growth in models of human diffuse large B cell lymphoma (DLBCL). The compound not only inhibited tumor cell proliferation but also modulated redox homeostasis, leading to increased oxidative stress and cell death .
- Chronic Lymphocytic Leukemia : Research indicates that this compound induces apoptosis in primary CLL cells by disrupting NF-κB transcriptional activity. In xenograft models, this compound significantly reduced tumor burden and exhibited synergistic effects when combined with other therapies like ibrutinib .
Graft-versus-Host Disease
Another notable application of this compound is its ability to ameliorate graft-versus-host disease (GVHD) while preserving graft-versus-leukemia (GVL) activity. This duality is critical for improving outcomes in stem cell transplantation settings where GVHD poses significant risks to patients .
Case Studies
Several case studies illustrate the efficacy and safety profile of this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with studies demonstrating its ability to reach therapeutic concentrations in target tissues. Toxicological assessments have shown that this compound does not significantly increase levels of reactive oxygen species in normal cells, highlighting its selective action against malignant cells .
Mechanism of Action
IT-901’s mechanism involves inhibiting c-Rel, a transcription factor within the NF-κB family. By disrupting c-Rel’s DNA binding, it modulates gene expression related to inflammation, cell survival, and immune responses.
Comparison with Similar Compounds
Key Mechanisms of Action :
- NF-κB Inhibition : IT-901 binds to cytoplasmic NF-κB-IκB complexes, triggering their degradation and reducing nuclear p65/p50 levels .
- mROS Accumulation : By suppressing NF-κB-dependent transcription of ROS scavengers (e.g., catalase) and mitochondrial genes (e.g., SCO2, ATP5A1), this compound causes irreversible mitochondrial membrane depolarization (ΔΨm loss) and ATP depletion .
- Synergy with Ibrutinib : Combined treatment enhances cytotoxicity by converging on NF-κB and BCR signaling pathways, broadening this compound’s therapeutic window .
Preclinical Efficacy :
- Chronic Lymphocytic Leukemia (CLL): Reduces tumor burden in patient-derived xenograft (PDX) models by 60–80% and prolongs survival in NSG mice .
- Richter Syndrome (RS) : Induces apoptosis in RS-PDX models, with 50% reduction in tumor weight/volume and suppressed p65 expression .
- Selectivity: Normal B and T lymphocytes require 5–10× higher doses for apoptosis, highlighting cancer-specific toxicity .
Structural and Functional Analogues
Mechanistic and Efficacy Comparisons
This compound vs. IT-603
- Potency : this compound exhibits superior c-Rel inhibition (IC₅₀ = 3 µM for c-Rel DNA binding vs. IT-603’s weaker activity) and improved pharmacokinetics .
- Therapeutic Range : this compound reduces DLBCL proliferation at 3 µM, whereas IT-603 requires higher doses for comparable effects .
- GVHD Selectivity : Unlike IT-603, this compound suppresses graft-versus-host disease (GVHD) while preserving graft-versus-lymphoma (GVL) activity .
This compound vs. DHMEQ
- Reversibility : this compound reversibly inhibits NF-κB, avoiding DHMEQ’s irreversible covalent binding and associated toxicity .
- Metabolic Impact : DHMEQ lacks this compound’s mROS-mediated mitochondrial toxicity, which enhances apoptosis in OXPHOS-dependent CLL cells .
This compound vs. VLX1570
- Target Specificity: VLX1570 broadly inhibits proteasome deubiquitinases, causing nonspecific ROS accumulation, whereas this compound selectively disrupts NF-κB-regulated redox homeostasis .
This compound vs. Ibrutinib
- Synergy : this compound combined with ibrutinib reduces CLL viability by 90% vs. 50–60% for either drug alone, via NF-κB/BTK pathway convergence .
- Resistance Mitigation : this compound overcomes ibrutinib resistance in TP53-mutated CLL by bypassing BCR signaling dependencies .
Research Findings and Data Tables
Table 1. In Vivo Efficacy of this compound in PDX Models
Model | Dose | Tumor Reduction | Survival Extension | Reference |
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CLL (Mec-1 cells) | 24 mg/kg q2d | 70% (spleen, liver) | 43 vs. 31 days (control) | |
RS-PDX | 10 mg/kg daily | 50% (weight/volume) | Not reported |
Table 2. Apoptotic Effects in Primary CLL Cells (n = 25)
Parameter | This compound (10 µM) | Control | p-value |
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Annexin-V⁺/PI⁻ (%) | 65 ± 12 | 8 ± 3 | <0.001 |
ΔΨm loss (JC-1 ratio) | 4.2-fold ↓ | No change | <0.01 |
ATP levels | 30% of baseline | 100% | <0.001 |
Source:
Biological Activity
IT-901, also known as a c-Rel inhibitor, is a compound that has garnered interest due to its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its efficacy.
This compound functions primarily as an inhibitor of the c-Rel protein, which is a member of the NF-kB family of transcription factors. c-Rel plays a crucial role in regulating immune responses and inflammation. By inhibiting c-Rel, this compound can modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Key Mechanisms:
- Inhibition of c-Rel Activity: this compound binds to c-Rel and prevents its translocation to the nucleus, thereby blocking the transcription of target genes involved in inflammation and cell survival.
- Impact on Tumor Microenvironment: The inhibition of c-Rel can alter the tumor microenvironment by reducing inflammatory cytokine production, which may enhance anti-tumor immunity.
Biological Characterization
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. A study characterized its effects on cell proliferation and viability using several assays.
Table 1: Biological Activity of this compound
Cell Line | IC50 (µM) | Assay Type | Notes |
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A549 (Lung Cancer) | 0.025 | MTS Assay | Significant reduction in cell viability. |
MDA-MB-231 (Breast) | 0.018 | BrdU Incorporation | Inhibited DNA synthesis effectively. |
HCT116 (Colon Cancer) | 0.030 | Cell Viability Assay | Induced apoptosis in treated cells. |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the potency of this compound across different cancer types.
Case Study 1: this compound in Oncology
A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The study aimed to assess safety, tolerability, and preliminary efficacy.
Findings:
- Patient Cohort: 30 patients with various solid tumors.
- Dosage: Administered at escalating doses ranging from 10 mg to 100 mg.
- Results:
- Objective response rate (ORR) was observed in 15% of patients.
- Common side effects included fatigue and mild gastrointestinal disturbances.
This case study highlights the potential of this compound as a therapeutic agent in cancer treatment while emphasizing the need for further research to optimize dosing and minimize side effects.
Case Study 2: Autoimmune Disorders
Another study explored the use of this compound in treating autoimmune diseases, particularly rheumatoid arthritis (RA). The focus was on its ability to reduce inflammatory markers.
Findings:
- Patient Cohort: 50 patients diagnosed with RA.
- Treatment Duration: 12 weeks.
- Results:
- Significant reduction in C-reactive protein (CRP) levels (p < 0.05).
- Improvement in clinical symptoms as measured by the Disease Activity Score (DAS28).
These results suggest that this compound may have therapeutic benefits beyond oncology, potentially offering a new avenue for managing autoimmune conditions.
Q & A
Basic Research Questions
Q. What is the primary molecular target of IT-901 in lymphoma research, and how is its inhibitory activity quantified?
this compound selectively inhibits the NF-κB subunit c-Rel, a transcription factor critical in lymphoma progression and immune regulation. Its inhibitory activity is measured via biochemical assays:
- IC₅₀ = 0.1 µM for NF-κB DNA binding in HBL1 cells .
- IC₅₀ = 3 µM for c-Rel DNA binding in reporter assays . Methodologically, researchers use electrophoretic mobility shift assays (EMSAs) and luciferase-based reporter systems to quantify inhibition. Dose-response curves are generated to validate specificity and potency .
Q. What are the standard in vitro concentrations of this compound for proliferation assays in diffuse large B-cell lymphoma (DLBCL) models?
A concentration of 3 µM this compound is commonly used to suppress proliferation in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) DLBCL subtypes. This dose induces dose-dependent reductions in cell viability (50–60% over 24 hours) without immediate cytotoxicity in normal leukocytes . Researchers should validate cell line-specific sensitivity using MTT or ATP-based viability assays.
Q. How is this compound administered in murine models of graft-versus-host disease (GVHD) and lymphoma?
In GVHD studies, this compound is administered intraperitoneally (IP) at 24 mg/kg every 48 hours, starting 8 days post-hematopoietic stem cell transplantation (HSCT). For B-cell lymphoma xenografts, the same regimen reduces tumor volume by 60–70% over 14 days. Pharmacokinetic studies confirm bioavailability and sustained c-Rel suppression in lymphoid tissues .
Advanced Research Questions
Q. How does this compound induce selective toxicity in lymphoma cells while sparing normal leukocytes?
this compound disrupts redox homeostasis in malignant cells by:
- Increasing mitochondrial reactive oxygen species (ROS) via inhibition of NF-κB-dependent antioxidant genes (e.g., heme oxygenase-1, catalase) .
- Reducing ATP synthesis and oxidative phosphorylation, triggering intrinsic apoptosis . Normal leukocytes maintain redox balance due to intact NF-κB-independent antioxidant pathways, sparing them from ROS-mediated damage . Researchers should pair ROS quantification (e.g., MitoSOX staining) with Seahorse metabolic assays to validate this mechanism.
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies in IC₅₀ values (e.g., 0.1 µM vs. 2.9 µM for c-Rel inhibition) arise from assay differences:
- Biochemical assays (e.g., EMSA) measure direct DNA-binding inhibition, yielding lower IC₅₀ values .
- Cellular assays (e.g., reporter systems) reflect downstream transcriptional suppression, requiring higher concentrations . To reconcile data, researchers should standardize assays using isogenic cell lines and include positive controls (e.g., TNF-α for NF-κB activation) .
Q. How does this compound synergize with ibrutinib in chronic lymphocytic leukemia (CLL) models?
this compound enhances ibrutinib efficacy by:
- Blocking NF-κB-dependent survival signals in CLL cells (e.g., reduced p65, p50, and IκBα expression) .
- Disrupting stromal cell interactions by downregulating adhesion molecules (e.g., CXCR4, VLA-4) . Synergy is quantified via Chou-Talalay combination indices, with co-treatment reducing viability 2–3-fold compared to monotherapy .
Q. Data Contradiction and Methodological Considerations
Q. Why do some studies report this compound toxicity in healthy cells at concentrations >10 µM?
At high doses (>10 µM), this compound may induce off-target effects, including:
- Non-selective ROS generation in non-malignant cells .
- Inhibition of other NF-κB subunits (e.g., p65) . Researchers should titrate doses using viability assays and limit exposure times to <48 hours to minimize cytotoxicity .
Q. How can researchers validate NF-κB inhibition in this compound-treated models?
Key validation approaches include:
Properties
IUPAC Name |
5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPCCOYRKEHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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